![molecular formula C16H17BrN2OS B4614175 5-溴-N-[4-(丁硫基)苯基]烟酰胺](/img/structure/B4614175.png)

5-溴-N-[4-(丁硫基)苯基]烟酰胺

描述

Synthesis Analysis

The synthesis of 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide and related compounds involves several steps, starting from basic precursors to the final product. For instance, 5-Bromo-nicotinic acid is initially chlorinated, followed by a reaction with ammonium aqueous to produce 5-Bromo-nicotinamide. This is further processed to obtain the final compound, indicating a multi-step synthesis process that achieves significant yields (Chen Qi-fan, 2010).

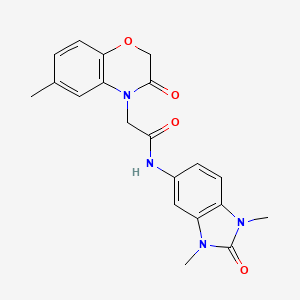

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide and its analogs has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal that such compounds often crystallize as nearly planar molecules, with intermolecular hydrogen bonding playing a significant role in their structural organization (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives, including 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide, participate in various chemical reactions that define their chemical properties. For example, their ability to form complexes with metals or undergo substitution reactions highlights their reactivity and utility in synthetic chemistry and potential biological applications (J. Halaška et al., 2016).

Physical Properties Analysis

The physical properties of 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and the presence of functional groups, affecting its application in various fields (S. Nicoli et al., 2008).

科学研究应用

合成和抗原生动物活性

该化合物已被合成并对其抗原生动物活性进行了评估,特别是针对罗得西亚锥虫和恶性疟原虫。它已显示出显着的体外活性,IC(50) 值低于 10 nM,表明其作为抗原生动物感染治疗剂的潜力。此外,某些衍生物在罗得西亚锥虫体内小鼠模型中以低至 5 mg/kg 的口服剂量显示出疗效,突出了其作为抗原生动物药物进一步开发的功效和潜力 (Ismail 等,2003)。

化学遗传学和凋亡诱导

在化学遗传学领域,该化合物的结构框架已被用于识别诱导凋亡的小分子,凋亡是消除癌细胞的关键过程。这种方法导致了潜在抗癌剂的发现和新分子靶标的识别,例如类胰岛素生长因子 II 受体结合蛋白 (TIP47) 和转铁蛋白受体 I (TfR),它们参与癌细胞增殖和存活。这些发现有助于我们了解癌症的分子机制,并为治疗干预开辟了新的途径 (Cai 等,2006)。

除草剂活性和构效关系 (SAR) 研究

该化合物的衍生物已被合成并显示出对各种植物物种(如匍匐早熟禾和少根萍)具有优异的除草剂活性。这些发现对于开发新的除草剂具有重要意义,特别是在应对抗性杂草物种带来的挑战方面。构效关系研究提供了对除草剂功效至关重要的分子特征的宝贵见解,为设计更有效且环保的除草剂奠定了基础 (Yu 等,2021)。

癌细胞中的代谢效应

该化合物的框架也因其在癌细胞代谢途径中的作用而受到研究。具体来说,相关化合物对烟酰胺磷酸核糖转移酶 (NAMPT) 的抑制已被证明会诱导人类癌细胞中显着的代谢扰动。这项研究提供了对癌细胞代谢依赖性的见解,并突出了治疗干预的潜在靶标,为癌症治疗新策略的开发做出了贡献 (Tolstikov 等,2014)。

属性

IUPAC Name |

5-bromo-N-(4-butylsulfanylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c1-2-3-8-21-15-6-4-14(5-7-15)19-16(20)12-9-13(17)11-18-10-12/h4-7,9-11H,2-3,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPLKBMYHVTKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4614099.png)

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)

![4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)

![5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614170.png)

![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)